An In-depth Technical Guide to N-Methyl-1-phenylethanamine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to N-Methyl-1-phenylethanamine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with N-Methyl-1-phenylethanamine. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.
Core Chemical Properties
N-Methyl-1-phenylethanamine, a secondary amine, is a derivative of phenethylamine. Its chemical and physical properties are summarized in the table below. The compound exists as a racemic mixture and as individual stereoisomers, with the hydrochloride salt being a common form for laboratory use due to its stability and solubility.[1]
| Property | Value | Notes |
| IUPAC Name | N-methyl-1-phenylethanamine[1][2] | |
| Molecular Formula | C₉H₁₃N[1][3][4] | |
| Molecular Weight | 135.21 g/mol [1][2][3][4] | |
| CAS Number | 32512-24-6 (racemic)[2] | 19131-99-8 ((S)-enantiomer)[3], 5933-40-4 ((R)-enantiomer)[4] |
| Appearance | Colorless to yellowish liquid[3] | The free base is a liquid at room temperature. |
| Density | 0.92 g/mL[3] | For the (S)-enantiomer. |
| Melting Point (HCl salt) | 162–164 °C[1] | The hydrochloride salt is a crystalline solid.[1] |
| Solubility | Good solubility in polar solvents such as water, methanol, and ethanol.[1] | The amine group allows for moderate solubility in water.[5] It is also highly soluble in organic solvents like ether and chloroform.[5] |
Chemical Structure
N-Methyl-1-phenylethanamine possesses a chiral center at the alpha carbon of the ethylamine chain, leading to the existence of two stereoisomers: (R)-N-Methyl-1-phenylethanamine and (S)-N-Methyl-1-phenylethanamine. The structural formula consists of a phenyl group attached to an ethylamine backbone with a methyl group on the nitrogen atom.[1]
Caption: Chemical structure of N-Methyl-1-phenylethanamine.
Experimental Protocols
Synthesis of N-Methyl-1-phenylethanamine
Two primary synthetic routes for N-Methyl-1-phenylethanamine are reductive amination and N-methylation.
1. Reductive Amination of Acetophenone with Methylamine
This one-pot method is an efficient route to synthesize N-Methyl-1-phenylethanamine.[1]
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Reaction Scheme: Acetophenone + Methylamine --(Reducing Agent)--> N-Methyl-1-phenylethanamine
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Materials:
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Acetophenone
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Methylamine (solution in a suitable solvent, e.g., methanol or ethanol)
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Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)
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Solvent (e.g., methanol, ethanol)
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Acid for pH adjustment (e.g., hydrochloric acid)
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Base for work-up (e.g., sodium hydroxide)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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General Procedure:
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Dissolve acetophenone in the chosen solvent in a reaction vessel.
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Add the methylamine solution to the reaction mixture.
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If using a chemical reducing agent like sodium borohydride, add it portion-wise while monitoring the temperature. If using catalytic hydrogenation, introduce the catalyst and pressurize the vessel with hydrogen gas.
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Allow the reaction to proceed until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, quench any remaining reducing agent carefully.
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Acidify the mixture to protonate the amine and facilitate the removal of non-basic impurities.
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Perform an aqueous work-up, basifying the aqueous layer with a strong base like NaOH to deprotonate the amine.
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Extract the product into an organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the product further by distillation or column chromatography if necessary.
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Caption: Workflow for the synthesis of N-Methyl-1-phenylethanamine via reductive amination.
2. N-Methylation of 1-Phenylethanamine
This method involves the direct methylation of the precursor, 1-phenylethanamine.[1]
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Reaction Scheme: 1-Phenylethanamine + Methylating Agent --(Base)--> N-Methyl-1-phenylethanamine
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Materials:
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1-Phenylethanamine
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Methylating agent (e.g., methyl iodide, dimethyl sulfate)
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Base (e.g., potassium carbonate, triethylamine)
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Solvent (e.g., acetonitrile, acetone)
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-
General Procedure:
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Dissolve 1-phenylethanamine and the base in the chosen solvent in a reaction vessel.
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Add the methylating agent dropwise to the reaction mixture, often at a controlled temperature (e.g., room temperature or slightly elevated).
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Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC.
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Filter off any solid byproducts.
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Perform an aqueous work-up to remove any water-soluble impurities.
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Extract the product into an organic solvent.
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Dry the organic layer and concentrate it under reduced pressure.
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Purify the resulting N-Methyl-1-phenylethanamine by distillation or chromatography.
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Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of N-Methyl-1-phenylethanamine.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
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Sample Preparation: The sample is usually dissolved in a volatile organic solvent such as methanol or dichloromethane.
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Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
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GC Conditions:
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Inlet Temperature: Typically set around 250 °C.
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Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50 °C, holding for 1-2 minutes, then ramping up to 280-300 °C at a rate of 10-20 °C/min.
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Carrier Gas: Helium is commonly used as the carrier gas.
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-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) is standard.
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Mass Range: A scan range of m/z 40-400 is generally sufficient.
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-
Data Analysis: The resulting mass spectrum can be compared to a library of known spectra for identification. The retention time from the chromatogram is also a key identifier.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of N-Methyl-1-phenylethanamine.
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Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).
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Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) for the hydrochloride salt.
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¹H NMR Spectroscopy:
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Expected Chemical Shifts (in CDCl₃):
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Phenyl protons: ~7.2-7.4 ppm (multiplet)
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Methine proton (α-CH): ~3.5-3.7 ppm (quartet)
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N-Methyl protons: ~2.3-2.5 ppm (singlet)
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Methyl protons (on ethyl chain): ~1.3-1.5 ppm (doublet)
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N-H proton: Variable, may be a broad singlet.
-
-
-
¹³C NMR Spectroscopy:
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Expected Chemical Shifts (in CDCl₃):
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Phenyl carbons: ~126-145 ppm
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Methine carbon (α-C): ~55-60 ppm
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N-Methyl carbon: ~33-36 ppm
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Methyl carbon (on ethyl chain): ~23-26 ppm
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Biological Activity and Signaling Pathways
N-Methyl-1-phenylethanamine is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that plays a role in modulating monoaminergic neurotransmission.
Caption: Simplified signaling pathway of N-Methyl-1-phenylethanamine via the TAAR1 receptor.
